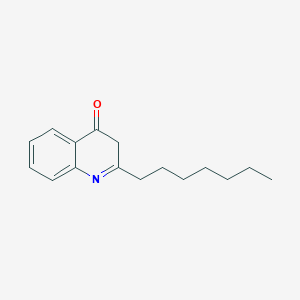

2-heptyl-3H-quinolin-4-one

描述

Molecular Mechanisms of Alkyl-Quinolone-Mediated Intercellular Signaling

Alkyl-quinolones like HHQ are synthesized via the pqsABCD operon, which catalyzes the condensation of anthranilic acid and β-keto fatty acids. This pathway produces HHQ as a primary metabolite, which is subsequently hydroxylated by the monooxygenase PqsH to form PQS. Both molecules act as diffusible signals, but their mechanisms diverge: HHQ is internalized by bacterial cells and converted into PQS intracellularly, while PQS binds extracellularly to the transcriptional regulator PqsR to activate virulence gene expression.

Structural features dictate their signaling efficacy. The 2-heptyl chain of HHQ facilitates hydrophobic interactions with bacterial membranes, enabling its uptake. Once inside the cell, the absence of a 3-hydroxyl group in HHQ distinguishes it from PQS, which carries this moiety critical for high-affinity binding to PqsR. This hydroxyl group in PQS enhances its stability in aqueous environments, allowing it to accumulate extracellularly and reach concentrations necessary for quorum sensing activation.

HHQ also exhibits independent signaling properties. At submicromolar concentrations, it modulates membrane vesicle (MV) formation by interacting with lipid A components of lipopolysaccharides (LPS). This interaction destabilizes the outer membrane, prompting vesiculation—a process critical for toxin delivery and biofilm matrix secretion. Notably, HHQ’s 2-alkyl chain is essential for MV stimulation, as truncation or saturation of this chain abolishes vesicle production.

Comparative Analysis of Pseudomonas Quinolone Signal (PQS) and 2-Heptyl-4-Quinolone (HHQ) Functionality

Although HHQ and PQS share a biosynthetic pathway, their roles in quorum sensing differ markedly:

PQS’s 3-hydroxyl group enables it to form stable complexes with PqsR, inducing genes responsible for pyocyanin production and biofilm formation. In contrast, HHQ primarily serves as a cell-associated signal, mediating MV release and intercellular transfer of virulence factors like elastase. This functional divergence is underscored by their temporal production patterns: HHQ levels rise during exponential growth, while PQS dominates in stationary phase, reflecting distinct regulatory checkpoints in P. aeruginosa’s lifecycle.

Regulatory Networks Linking HHQ Production to Virulence Factor Expression

The mvfR (multiple virulence factor regulator) gene orchestrates HHQ biosynthesis by directly activating the pqsABCD operon. This regulator also suppresses the rhl quorum sensing system, creating a hierarchical signaling cascade where HHQ fine-tunes the production of rhamnolipids and pyocyanin. For example, HHQ-derived PQS activates pqsE, which in turn binds to RhlR to amplify rhl-dependent virulence genes.

Furthermore, HHQ intersects with the las system. LasR, activated by N-3-oxododecanoyl homoserine lactone, indirectly enhances HHQ conversion to PQS by upregulating pqsH. This cross-regulation ensures synchronized expression of acute virulence factors (e.g., exotoxins) during early infection and chronic factors (e.g., biofilms) as the population matures. Disruption of HHQ synthesis, as shown in pqsA mutants, attenuates P. aeruginosa pathogenicity in murine models, highlighting its centrality in infection dynamics.

属性

分子式 |

C16H21NO |

|---|---|

分子量 |

243.34 g/mol |

IUPAC 名称 |

2-heptyl-3H-quinolin-4-one |

InChI |

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-11H,2-6,9,12H2,1H3 |

InChI 键 |

SLBMLYOTLUOJEH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1 |

产品来源 |

United States |

准备方法

Synthesis via Conrad-Limpach Method

- Starting Materials : 4-fluoro-3-methoxyaniline and ethyl acetoacetate or related β-ketoesters.

- Procedure : Condensation of the aniline with ethyl acetoacetate forms an intermediate enamine or Schiff base, which upon heating undergoes cyclization to yield the 2-substituted quinolin-4-one core.

- Example : Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate followed by thermal cyclization produces 2-methyl-4(1H)-quinolone intermediates.

- Heptyl Substitution : The heptyl group can be introduced by replacing the methyl group with a heptyl side chain either during the initial condensation or by subsequent alkylation.

Hydroxylation and Deprotection

- Hydroxy Group Introduction : The 3-hydroxy group is often introduced by demethylation of 3-methoxy precursors using reagents such as boron tribromide (BBr3).

- Typical Conditions : Treatment of 3-methoxyquinolin-4-one derivatives with 3 equivalents of BBr3 in anhydrous dichloromethane at room temperature for 18 hours yields the corresponding 3-hydroxyquinolin-4-one in moderate to good yields (~60%).

- Work-up : Quenching with water, filtration, and recrystallization from methanol or ethyl acetate afford the pure hydroxy compound.

Alkylation to Introduce the Heptyl Side Chain

- Direct Alkylation : Alkylation at the 2-position can be achieved via nucleophilic substitution or organometallic coupling reactions using heptyl halides or heptyl organometallic reagents.

- Alternative Approaches : Using heptyl-substituted β-ketoesters in the initial condensation step allows direct incorporation of the heptyl chain during ring formation.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation & Cyclization | 4-fluoro-3-methoxyaniline + ethyl acetoacetate, heat | 70-85 | Forms 2-substituted quinolin-4-one core |

| 2 | Alkylation (if needed) | Heptyl halide or heptyl organometallic reagent, base | Variable | Introduces heptyl group at 2-position |

| 3 | Demethylation (Hydroxylation) | Boron tribromide (3 equiv), CH2Cl2, RT, 18 h | ~60 | Converts 3-methoxy to 3-hydroxy group |

| 4 | Purification | Recrystallization from methanol or ethyl acetate | - | Obtains pure 2-heptyl-3-hydroxy-4-quinolone |

Characterization and Research Outcomes

- NMR Spectroscopy : ^1H NMR spectra of 2-heptyl-3-hydroxyquinolin-4-one show characteristic signals including a singlet for the hydroxyl proton (~12-13 ppm) and aromatic multiplets between 7-8 ppm. The heptyl side chain protons appear as aliphatic multiplets around 0.8-2.5 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula C16H21NO2 with molecular weight ~259.34 g/mol.

- X-ray Crystallography : Crystal structures have been reported confirming the quinolin-4-one core and the position of the heptyl and hydroxy substituents.

- Yields and Purity : Overall yields for the multi-step synthesis range from moderate to good (50-85%), with purity confirmed by recrystallization and spectral analysis.

Summary Table of Key Literature Methods

化学反应分析

Types of Reactions

2-heptyl-3H-quinolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.

Reduction: Reduction reactions can modify the quinolone ring, leading to different derivatives.

Substitution: Substitution reactions can introduce various functional groups into the quinolone ring, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .

科学研究应用

Role in Microbial Interactions and Aluminum Tolerance

R. erythropolis can degrade HHQ, which is produced by P. aeruginosa. This degradation alleviates quorum sensing (QS) limitations, boosting the metabolic activity of P. aeruginosa under aluminum (Al) stress. Furthermore, R. erythropolis transforms HHQ into tryptophan via the chorismate biosynthesis pathway, which subsequently promotes peptidoglycan synthesis, thus enhancing cell wall stability and Al tolerance in R. erythropolis .

Biological Activities and Pharmaceutical Significance

Quinazoline and quinazolinone derivatives, which are structurally related to 2-heptyl-3H-quinolin-4-one, exhibit a wide range of biological activities . These include:

- Antimicrobial Properties: Effective against various bacterial strains .

- Anticancer Activity: Some derivatives have shown effectiveness against multiple tumor cell lines .

- Anti-inflammatory Effects: Potential use in treating inflammatory conditions .

Quorum Sensing and Virulence Regulation

2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) is a quorum sensing-regulated virulence factor. It is used to induce and study the regulation of virulence genes .

Metabolic Cross-feeding

HHQ is involved in metabolic cross-feeding between R. erythropolis and P. aeruginosa, where P. aeruginosa produces HHQ, which is then degraded by R. erythropolis. This interaction enhances microbial community functions and provides insights for designing synthetic microbial consortia (SynCom) for sustainable agricultural applications .

Synthesis and Structural Information

2-heptyl-3-hydroxy-4-quinolone consists of a quinolin-4(1H)-one structure with a heptyl substituent at position 2 and a hydroxy group at position 3 .

Potential Cytochrome bc1 Inhibitors

作用机制

The mechanism of action of 2-heptyl-3H-quinolin-4-one involves its role as a quorum sensing molecule in Pseudomonas aeruginosa. It regulates the production of virulence factors such as pyocyanin and hydrogen cyanide by interacting with specific receptors and activating a series of enzyme-controlled reactions . This signaling molecule enhances the production of virulence factors and biofilm formation, contributing to the pathogenicity of the bacteria .

相似化合物的比较

Alkyl Chain Length Variations

- 2-Nonyl-3-hydroxy-4-quinolone (C9-PQS): A homolog of 2-heptyl-3H-quinolin-4-one with a nonyl (C9) chain. Increased hydrophobicity (LogP ≈ 4.1) enhances membrane interaction but reduces aqueous solubility compared to the heptyl analog. Retains signaling activity in Pseudomonas, demonstrating chain length tolerance in bacterial quorum sensing .

- Aminomethyl substituents enable hydrogen bonding, enhancing binding to neurological targets .

Aromatic Substituents

- Selective CYP1B1 inhibition (IC₅₀ = 0.8 µM) attributed to planar aromatic interactions with the enzyme’s heme pocket .

- 2-(4-Fluorophenyl)-3-hydroxybenzo[h]quinolin-4(1H)-one (3d): Fluorine substitution enhances electronegativity, improving metabolic stability and bioavailability compared to non-halogenated analogs .

Heterocyclic and Functional Group Additions

- 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11): Aminopyrimidinyl group introduces hydrogen-bonding sites (PSA = 98 Ų), favoring antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) . Higher polarity reduces blood-brain barrier penetration compared to alkylated quinolinones.

- (Z)-3-((Phenylimino)methyl)quinoline-2,4-diol (S1): Formylideneamino group enables Schiff base formation, useful in coordination chemistry as a metal ligand .

常见问题

Q. What are the key structural characteristics of 2-heptyl-3H-quinolin-4-one, and how are they validated experimentally?

The compound features a quinolin-4-one core substituted with a heptyl chain at position 2 and a hydroxyl group at position 2. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation . X-ray crystallography is used to resolve stereochemical ambiguities, as demonstrated in studies of related dihydroquinolin-4-one derivatives .

Q. What synthetic routes are commonly employed for this compound?

Synthesis often involves Mannich reactions or acid/base-catalyzed cyclization of substituted 2′-aminochalcones. For example, microwave-assisted methods with indium(III) chloride catalysis achieve higher yields (63%) compared to traditional heating . Silica gel column chromatography (eluting with petroleum ether/EtOAc mixtures) is standard for purification .

Q. How is purity assessed during synthesis?

Purity is confirmed via HPLC (>96% purity threshold) and thin-layer chromatography (TLC). NMR spectral data are analyzed for absence of extraneous peaks, while HRMS ensures molecular ion consistency .

Advanced Research Questions

Q. How does this compound function as a quorum-sensing molecule in Pseudomonas aeruginosa?

The compound (also termed Pseudomonas Quinolone Signal, PQS) regulates virulence factor production and biofilm formation. Methodologically, its activity is studied using:

Q. What strategies optimize reaction yields for structurally analogous quinolin-4-one derivatives?

Yield optimization involves:

- Catalyst screening : Indium(III) chloride improves cyclization efficiency under microwave irradiation (63% yield) versus traditional acids (e.g., acetic acid, ~50% yield) .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic substitution in Mannich reactions .

- Temperature control : Microwave irradiation reduces reaction times (5 minutes vs. hours) while minimizing side products .

Q. How are computational methods applied to predict the bioactivity of this compound derivatives?

Q. How can contradictory data in synthesis or bioactivity studies be resolved?

- Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) across independent labs .

- Meta-analysis : Compare spectral data (NMR, HRMS) with published reference standards to identify anomalies .

- Biological replicates : Use multiple bacterial strains or cell lines to confirm quorum-sensing activity .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystalline forms of this compound?

- Single-crystal XRD : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking with centroid distances of ~3.94 Å) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to crystal packing efficiency .

Methodological Challenges

Q. How are trace impurities identified and quantified in this compound samples?

- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring .

- ¹³C NMR DEPT experiments : Differentiates carbon environments to identify stereoisomers or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。